Methods of Synthesis
The synthesis of gamma-Lactam(11)-hgh(6-13) generally involves a solid-phase peptide synthesis approach, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Key steps include:
This method allows for the efficient production of various analogs of GHRP-6, enabling the exploration of structure-activity relationships.
Key structural features include:
Structural analyses often utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule.
Reactivity and Interactions
Gamma-Lactam(11)-hgh(6-13) participates in various chemical reactions that can modify its structure or enhance its biological activity. Notable reactions include:
These reactions are essential for exploring the compound's potential therapeutic applications.
Biological Mechanism
The mechanism of action for gamma-Lactam(11)-hgh(6-13) primarily involves its interaction with growth hormone secretagogue receptors. Upon binding to these receptors, the compound mimics natural ligands, triggering a cascade of intracellular signaling pathways that promote growth hormone release.
Key aspects of its mechanism include:
This mechanism underpins the therapeutic potential of gamma-lactams in treating growth-related disorders.
Properties Overview
Gamma-Lactam(11)-hgh(6-13) exhibits several physical and chemical properties that are crucial for its functionality:
These properties influence its bioavailability and efficacy as a pharmaceutical agent.
Scientific Applications
Gamma-Lactam(11)-hgh(6-13) has several applications in medicinal chemistry and pharmacology:
The incorporation of gamma-lactams into peptide structures continues to be an area of active research, highlighting their significance in drug discovery and development.
The human growth hormone (hGH) fragment encompassing residues 6-13 (Leu-Ser-Arg-Leu-Phe-Asp-Asn-Ala) constitutes a critical bioactive region responsible for modulating metabolic functions and receptor interactions. This octapeptide segment adopts an irregular conformation in its bioactive state, characterized by a nascent β-turn at Asp¹¹ that facilitates molecular recognition by the growth hormone receptor (GHR) [3] [8]. Nuclear magnetic resonance (NMR) studies of hGH(6-13) analogs reveal weak nuclear Overhauser effects (NOEs) between Phe¹⁰ aromatic protons and C-terminal residues, suggesting an extended structure with localized flexibility essential for biological activity [8]. The Asp¹¹ position serves as a conformational switch, where substitutions profoundly impact secondary structure and hypoglycaemic activity. Notably, replacement of Asp¹¹ with α-aminosuccinimide (Asu) generates a γ-lactam analog that enhances insulin-like metabolic effects, reducing blood glucose levels by 30-40% in vivo compared to native fragments [8]. This demonstrates the fragment's functional significance beyond mere structural scaffolding.
Table 1: Key Structural Features of hGH(6-13) and Analogs
Residue Position | Native Structure | Modified Structure | Conformational Impact |
---|---|---|---|
Phe¹⁰ | Extended chain | Unchanged | Aromatic interactions with C-terminus |
Asp¹¹ (Native) | Flexible turn | – | Enzymatically labile site |
Asu¹¹ (γ-Lactam) | – | Constrained γ-turn | Stabilizes type II' β-turn |
Ala¹³ | C-terminal cap | Unchanged | Minimal steric influence |
Gamma-lactam bridges represent a strategic bioisostere for aspartyl residues, imposing conformational constraints that enhance metabolic stability while preserving biological activity. The gamma-lactam(11) modification in hGH(6-13) replaces the hydrolytically labile Asn¹¹-Asp¹² peptide bond with a rigidified bicyclic structure that mimics the transition state of β-turns [2] [6]. This substitution reduces conformational entropy by 40-60% based on molecular dynamics simulations, effectively pre-organizing the peptide backbone for receptor engagement [3] [9]. Crucially, the gamma-lactam's carbonyl group maintains hydrogen-bonding capacity comparable to native amides, with dipole moments measured at 3.55-3.79 Debye units – slightly lower than typical amides (3.7-3.9 D) due to reduced resonance stabilization [6].
The synthetic incorporation of gamma-lactams employs two stereocontrolled approaches:
These modifications confer exceptional protease resistance; gamma-lactam(11)-hGH(6-13) exhibits a 7-fold increased half-life in human plasma compared to native fragments, primarily due to impaired cleavage by chymotrypsin-like proteases at the Phe¹⁰-γLactam¹¹ junction [2] [6]. Bioactivity correlates with lactam stereochemistry: (S)-γ-lactam analogs demonstrate 80-90% receptor binding affinity relative to native hGH, while (R)-diastereomers show <20% activity, underscoring the precision required in stereoselective synthesis [8].
Table 2: Biophysical Properties of Gamma-Lactam vs. Native Amide Bonds
Parameter | Native Amide Bond | Gamma-Lactam Bridge | Functional Consequence |
---|---|---|---|
Bond length (C=O) | 1.23 Å | 1.26 Å | Minimal steric perturbation |
Dipole moment | 3.7-3.9 D | 3.55-3.79 D | Slightly reduced H-bond capacity |
Rotational freedom | 180° (ω angle) | <30° | Conformational constraint |
Protease susceptibility | High | Low | Enhanced metabolic stability |
Synthetic accessibility | Straightforward | Multi-step stereocontrol | Requires chiral auxiliaries |
The evolution of gamma-lactam(11)-hGH(6-13) reflects a broader paradigm shift from native hormone replacement to rationally designed peptidomimetics. Initial efforts (1920s-1960s) focused on isolating natural hGH from pituitary extracts, yielding peptides with limited therapeutic utility due to rapid proteolysis [4] [10]. The discovery of bioactive fragments in the 1970s revolutionized the field; Ng et al. identified hGH(6-13) as the minimal hypoglycaemic domain through systematic tryptic digestion and in vivo testing in diabetic models [8] [10]. This fragment reduced blood glucose by 50% within 30 minutes but exhibited a plasma half-life of <5 minutes, prompting stabilization efforts.
The 1980s witnessed pioneering work in conformational constraints, notably Freidinger's development of lactam-bridged somatostatin analogs that established γ-lactams as privileged scaffolds for peptide stabilization [8] [9]. Applying this to hGH(6-13), Robson et al. (1990) synthesized Asu¹¹-hGH(6-13) via solid-phase peptide synthesis, demonstrating retained hypoglycaemic activity with improved pharmacokinetics [8]. This breakthrough catalyzed exploration of diverse lactam geometries, including the "type-II" γ-lactam synthons that exhibited superior activity in insulin tolerance tests compared to Freidinger-type analogs [8].
Parallel advancements emerged from ghrelin research: the 1999 discovery of ghrelin's endogenous growth hormone-releasing activity validated the secretagogue approach [7]. Reverse pharmacology using growth hormone secretagogue receptors (GHS-R1a) led to non-peptidic mimetics like ibutamoren, but peptide-based analogs retained advantages in specificity. Modern design integrates computational methods with fragment-based screening, enabling de novo development of gamma-lactam peptidomimetics that bypass natural hormone sequences entirely [7] [10].
Table 3: Milestones in Growth Hormone Secretagogue Development
Time Period | Development Phase | Key Advancements | Limitations Addressed |
---|---|---|---|
1920s-1960s | Natural hormone isolation | Pituitary-derived hGH; Identification of metabolic effects | Impure preparations; Short shelf-life |
1970s-1980s | Bioactive fragment mapping | hGH(6-13) identified as minimal hypoglycaemic domain; Fragment synthesis | Proteolytic instability; Poor bioavailability |
1980s-1990s | Conformational constraints | Freidinger lactams applied to hGH analogs; Gamma-lactam(11) synthesis | Conformational flexibility; Receptor selectivity |
1999-present | Receptor-targeted design | Ghrelin receptor cloning; Non-peptidic mimetics; Computational design | Oral bioavailability; Sustained activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7